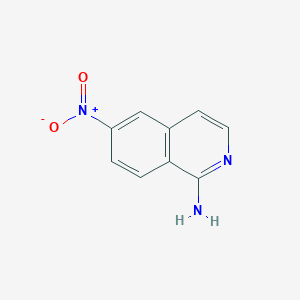
N-(Pyrrolidin-3-yl)benzamide
Vue d'ensemble
Description
“N-(Pyrrolidin-3-yl)benzamide” is a chemical compound with the molecular weight of 226.71 . It is a hydrochloride salt and is typically stored at room temperature . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of compounds like “N-(Pyrrolidin-3-yl)benzamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for “N-(Pyrrolidin-3-yl)benzamide” is 1S/C11H14N2O.ClH/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10;/h1-5,10,12H,6-8H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
The pyrrolidine ring in “N-(Pyrrolidin-3-yl)benzamide” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
“N-(Pyrrolidin-3-yl)benzamide” is a hydrochloride salt that is typically stored at room temperature . It is usually available in powder form . The compound has a molecular weight of 226.71 .Applications De Recherche Scientifique
1. Selective Inhibition of Human Aldosterone Synthase
N-(Pyrrolidin-3-yl)benzamide derivatives have shown potential as selective inhibitors of human aldosterone synthase (CYP11B2). This is particularly significant in the field of endocrinology and could have implications for the treatment of conditions related to aldosterone synthase activity (Zimmer et al., 2011).
2. Dual Serotonin and Noradrenaline Reuptake Inhibition
These compounds have been identified as novel dual serotonin and noradrenaline monoamine reuptake inhibitors (SNRI), which may have applications in treating various psychiatric and neurological disorders. The specific compound PF-184,298 is highlighted for its potent SNRI activity with good selectivity and CNS penetration (Wakenhut et al., 2009).
3. Noradrenaline Reuptake Inhibition
Derivatives of N-(Pyrrolidin-3-yl)benzamides are also disclosed as a new series of noradrenaline reuptake inhibitors (NRI), which could be beneficial in the management of conditions like depression and ADHD. The specific compound 11e showed potent NRI activity and good selectivity over SRI and DRI, confirming its potential therapeutic application (Fish et al., 2009).
4. Melanoma Cytotoxicity
N-(Pyrrolidin-3-yl)benzamide derivatives have been synthesized and tested for their cytotoxicity against melanoma cells. This research suggests their potential use in targeted drug delivery for melanoma therapy, offering new avenues in cancer treatment (Wolf et al., 2004).
Mécanisme D'action
Safety and Hazards
“N-(Pyrrolidin-3-yl)benzamide” is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage . It is also harmful if swallowed or inhaled . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using only in well-ventilated areas or outdoors .
Orientations Futures
Propriétés
IUPAC Name |
N-pyrrolidin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-2-1-3-5-9)13-10-6-7-12-8-10/h1-5,10,12H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVZGMWROXRERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572850 | |
| Record name | N-(Pyrrolidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-3-yl)benzamide | |
CAS RN |
57152-17-7 | |
| Record name | N-(Pyrrolidin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)



![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)
![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)
![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)





